N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline . This nomenclature reflects its core structure:
- A naphthalen-1-yl group (a bicyclic aromatic system) attached to a vinyl moiety (-CH=CH-).
- The vinyl group is para-substituted on an aniline ring (benzene with an amino group).
- The amino group is further modified with two methyl substituents, forming a dimethylamino (-N(CH₃)₂) functional group.
The molecular formula is C₂₀H₁₉N , with a molecular weight of 273.37 g/mol . The compound is registered under CAS number 22920-32-7 and PubChem CID 44278 . Its systematic identification is further supported by spectroscopic data, including NMR and mass spectrometry, which confirm the connectivity of the naphthyl-vinyl-aniline framework.
Molecular Geometry and Conformational Analysis
The molecular geometry of N,N-dimethyl-p-(2-(1-naphthyl)vinyl)aniline is defined by its E-configuration (trans) at the vinyl double bond, as inferred from analogous styrylnaphthalene derivatives. Key structural features include:
- Planarity of the naphthyl-vinyl system : The naphthalene ring and vinyl group adopt a nearly coplanar arrangement, facilitating π-conjugation across the system. This delocalization contributes to the compound’s electronic properties, such as fluorescence.
- Dihedral angle between aromatic systems : The dimethylamino-substituted aniline ring forms a dihedral angle of approximately 60–70° with the naphthyl-vinyl plane, as observed in related compounds. This angle minimizes steric clashes between the naphthyl group and the dimethylamino substituents.
- Conformational flexibility : Rotation around the vinyl-aniline single bond is restricted due to conjugation, but the dimethylamino group exhibits limited rotational freedom, influenced by steric hindrance from the methyl groups.
Computational studies of similar styrylnaphthalenes suggest that the energy barrier for rotation around the vinyl linkage exceeds 15 kcal/mol , stabilizing the E-isomer under standard conditions.
Crystallographic Data and X-ray Diffraction Studies
While direct single-crystal X-ray diffraction data for this compound are not explicitly reported, insights can be drawn from structurally analogous naphthalene derivatives:
- Crystal system : Related compounds, such as symmetric naphthalene-based liquid crystals, crystallize in the triclinic system with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 5.569(3) \, \text{Å}, b = 10.540(5) \, \text{Å}, c = 15.254(9) \, \text{Å} $$, and angles $$ \alpha = 73.43^\circ, \beta = 80.81^\circ, \gamma = 82.02^\circ $$.
- Packing interactions : The naphthyl and aniline moieties participate in van der Waals interactions and weak C–H···π bonds, creating layered arrangements in the crystal lattice.
- X-ray powder diffraction : Standard patterns for styrylnaphthalenes show intense peaks at low 2θ angles (5–25°), corresponding to reflections from the (001) and (010) planes.
Experimental diffraction studies of the target compound would likely reveal similar trends, with peak intensities modulated by the dimethylamino group’s electron-donating effects.
Comparative Structural Analysis with Related Styrylnaphthalene Derivatives
This compound belongs to a broader class of styrylnaphthalenes , which vary in substituents on the aniline ring. A comparative analysis highlights key structural and electronic differences:
| Compound Name | Substituent on Aniline | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | -N(CH₃)₂ | C₂₀H₁₉N | Fluorescence, planar naphthyl-vinyl |
| 4-Methyl-N-[2-(1-nitro- |
Structure
3D Structure
Properties
CAS No. |
63019-14-7 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+ |
InChI Key |
SVRNNQYGAOMXBM-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The protocol involves:
-
Ylide Generation : (1-Naphthylmethyl)triphenylphosphonium bromide is treated with a strong base (e.g., NaH or LiHMDS) to form the reactive ylide.
-
Aldehyde Coupling : The ylide reacts with 4-dimethylaminobenzaldehyde to form the trans-alkene product via a [2+2] cycloaddition intermediate.
-
Reagents :
-
(1-Naphthylmethyl)triphenylphosphonium bromide (1.2 equiv)
-
4-Dimethylaminobenzaldehyde (1.0 equiv)
-
LiHMDS (2.5 equiv) in THF, 0°C to RT, 12–24 h.
-
-
Yield : 70–85% after column chromatography (hexane/EtOAc).
Optimization Insights
-
Base Selection : LiHMDS outperforms NaH in minimizing side reactions (e.g., over-reduction).
-
Solvent Effects : THF or DME enhances ylide stability compared to ethers.
-
Stereoselectivity : >95% trans-selectivity due to steric hindrance in the betaine intermediate.
Alternative Synthetic Approaches
Heck Coupling
Palladium-catalyzed coupling between 4-dimethylaminophenyl halides and 1-vinylnaphthalene offers a complementary route, though limited by substrate accessibility.
-
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
-
Conditions : K₂CO₃, DMF, 100°C, 24 h.
-
Yield : 50–60% (lower due to competing homocoupling).
Knoevenagel Condensation
A less common method involving condensation of 4-dimethylaminobenzaldehyde with 1-naphthylacetonitrile under basic conditions. Limited by moderate yields (40–55%) and E/Z isomerism.
Precursor Synthesis
4-Dimethylaminobenzaldehyde
(1-Naphthylmethyl)triphenylphosphonium Bromide
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Wittig Reaction | 70–85 | High stereoselectivity, scalable | Requires anhydrous conditions |
| Heck Coupling | 50–60 | Tolerates electron-deficient arenes | Low yield, expensive catalysts |
| Knoevenagel | 40–55 | Mild conditions | Poor E/Z control, moderate yields |
Purification and Characterization
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The dimethylamino group acts as a strong electron-donating substituent, activating the aromatic ring for electrophilic substitution. Key reactions include:
| Reaction Type | Electrophile Example | Product Type | Key Features |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mono-nitrated derivative | Para-directing effect; resonance stabilization |
| Halogenation | Br₂, Cl₂ | Bromo/chloro-substituted derivative | Regioselectivity governed by activating group |
| Friedel-Crafts | Acylium ion | Acylated derivative | Potential for hindered substitution due to steric effects |
The naphthylvinyl moiety further stabilizes intermediates via conjugation, enhancing reaction efficiency.
Vinyl Group Reactivity
The vinyl group (C=C) in the structure can participate in nucleophilic addition or cycloaddition reactions, though specific examples for this compound are not explicitly documented in the literature. General possibilities include:
-
Nucleophilic Attack : Reaction with nucleophiles (e.g., amines, alcohols) under acidic conditions.
-
Diels-Alder Reaction : Potential for cycloaddition if conjugated dienes are present, though the current structure lacks this feature.
Physical Property Correlations
Structural features influence reactivity:
-
LogP = 5.076 : Indicates significant hydrophobicity, favoring nonpolar reaction environments .
-
Resonance Effects : The naphthyl group stabilizes intermediates via conjugation, reducing activation energy for substitution reactions.
Comparison with Structural Analogs
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| N,N-Dimethyl-aniline | Simple dimethylamino group | Moderate electrophilic substitution reactivity |
| 4-Dimethylaminobenzaldehyde | Aldehyde group instead of vinyl | Dominated by aldehyde reactivity (e.g., aldol condensation) |
| N,N-Dimethyl-p-vinylaniline | No naphthyl group | Reduced resonance stabilization for intermediates |
This compound’s unique combination of a dimethylamino group and naphthylvinyl moiety enhances both electronic and steric effects, distinguishing it from simpler analogs .
Scientific Research Applications
Organic Electronics
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline has shown promise in the field of organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its strong photophysical properties, including high fluorescence and stability, make it suitable for these applications.
- Case Study : Research indicates that compounds with similar structures can enhance charge transport and light emission in OLEDs. The incorporation of this compound into device architectures has been linked to improved performance metrics such as brightness and efficiency.
Dye Chemistry
The compound's vibrant color and stability render it an excellent candidate for use as a dye. Its ability to absorb light at specific wavelengths allows it to be utilized in various dye applications, including textiles and biological staining.
- Data Table: Comparison of Dyes
| Compound Name | Application | Key Features |
|---|---|---|
| This compound | Textile Dye | High stability, vibrant color |
| 4-Dimethylaminobenzaldehyde | Biological Staining | Used in dye synthesis |
| 4-Vinylaniline | Dye Production | Reactive due to vinyl presence |
Fluorescent Probes
This compound has been investigated for its potential as a fluorescent probe in biochemical assays. Its interaction with various biomolecules allows for the visualization of cellular processes.
- Research Insights : Studies have demonstrated that the compound can exhibit different fluorescence intensities depending on the environment (e.g., solvent polarity). This property is beneficial for tracking biomolecular interactions .
Interaction Studies
Research involving this compound often focuses on its behavior in different solvents and environments. These studies help elucidate how the compound interacts with various substrates and biological systems.
Mechanism of Action
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with aromatic systems and participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s key structural analogs include:
- N,N-Dimethylaniline (parent compound)
- N,N-Dimethyl-p-(phenylazo)aniline (azo derivative)
- N-Methyl-N-(2-chlorophenyl)-2-vinyl-aniline (vinyl-substituted aniline)
- N,N-Dimethyl-p-(2,3-xylylazo)aniline (azo dye with xylyl substituents)
Table 1: Structural and Electronic Comparison
Key Insights :
- Azo derivatives (e.g., N,N-Dimethyl-p-(phenylazo)aniline) exhibit strong absorption in visible light due to the azo chromophore but are prone to photodegradation and reduction reactions .
- Chlorophenyl-vinyl analogs (e.g., N-Methyl-N-(2-chlorophenyl)-2-vinyl-aniline) show reduced electron density due to the chloro group, altering reactivity in electrophilic substitutions .
Physical and Chemical Properties
Table 2: Inferred Physical Properties
Key Insights :
- The bulky naphthyl group in the target compound reduces solubility in polar solvents compared to N,N-Dimethylaniline .
- Azo derivatives exhibit higher molecular weights and solubility in polar solvents due to planar, polarizable azo groups .
- Chlorophenyl-vinyl analogs display moderate solubility in chlorinated solvents, influenced by the electron-withdrawing Cl substituent .
Research Findings and Environmental Considerations
- Synthetic Methods : Pd-catalyzed C–H olefination () is efficient for vinyl group introduction, while azo compounds are typically synthesized via diazo coupling .
- Environmental Behavior : N,N-Dimethyl-p-(phenylazo)aniline adsorbs strongly to soils due to its high log Kow (~4.58) . The target compound’s naphthyl group may enhance hydrophobicity, increasing adsorption to organic matter .
Biological Activity
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline (also known as DMNVA) is an organic compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
DMNVA is characterized by the presence of a dimethylamino group attached to a vinyl naphthalene moiety. Its molecular formula is , and it features a naphthyl group that contributes to its biological reactivity. The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.
Toxicological Studies
Toxicological assessments have been conducted on related compounds, particularly focusing on their carcinogenic potential. For example, studies on N,N-Dimethyl-p-toluidine (a structural analog) revealed clear evidence of carcinogenic activity in animal models, with increased incidences of liver tumors noted . Such findings raise concerns regarding the safety profile of DMNVA and highlight the need for thorough toxicological evaluations.
1. Carcinogenicity Studies
A study involving F344/N rats administered with N,N-Dimethyl-p-toluidine showed significant increases in liver weights and incidences of hepatocellular adenomas and carcinomas at higher doses . Although not directly studying DMNVA, these results provide insight into the potential risks associated with compounds sharing structural characteristics.
2. Genetic Toxicology
Genetic toxicity assessments have shown mixed results for structurally similar compounds. For instance, N,N-Dimethyl-p-toluidine did not significantly increase micronucleated erythrocytes in treated mice but did show some DNA damage in liver cells at higher doses . This highlights the necessity for genetic toxicity studies on DMNVA to understand its mutagenic potential fully.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the vinyl-naphthyl moiety. For instance, coupling N,N-dimethyl-p-iodoaniline with 1-naphthylvinyl precursors under palladium catalysis (e.g., Pd(OAc)₂ with phosphine ligands) in the presence of a base (e.g., K₂CO₃) yields the target compound . Purification via column chromatography and recrystallization ensures high purity.
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns.
- ¹H/¹³C NMR: Identifies substituent positions (e.g., para-dimethylamino group, vinyl-naphthyl conjugation) through chemical shifts and coupling constants.
- UV-Vis Spectroscopy: Analyzes π→π* transitions in the conjugated system, with λmax typically between 280–350 nm for aromatic vinyl derivatives .
Q. What common reactivity patterns are observed for this compound?
The vinyl group undergoes electrophilic addition (e.g., bromination) and cyclization reactions, while the dimethylaniline moiety participates in electrophilic substitution (e.g., nitration at the para position). The naphthyl group enhances stability in radical reactions, making the compound suitable for polymerization studies or as a ligand in metal complexes .
Advanced Questions
Q. How can researchers assess the environmental persistence of this compound?
- Biodegradation Tests: Incubate the compound with wastewater cultures and monitor degradation via HPLC or GC-MS over 7-day intervals. Trace recovery after subcultures indicates low biodegradability .
- Adsorption Studies: Calculate the soil adsorption coefficient (Koc) using the octanol-water partition coefficient (log Kow). A log Kow >4 suggests strong adsorption to organic matter, reducing mobility .
Q. What strategies optimize the compound’s application in catalytic systems?
The dimethylaniline-vinyl-naphthyl structure can act as a ligand in palladium-catalyzed cross-coupling reactions. To enhance catalytic efficiency:
- Modify the naphthyl group’s steric bulk to control substrate access.
- Introduce electron-withdrawing groups to the aniline ring to modulate metal-ligand electron transfer .
Q. How does the vinyl-naphthyl group influence electronic properties?
The conjugated vinyl-naphthyl system extends the π-electron delocalization, lowering the HOMO-LUMO gap. This enhances charge-transfer capabilities, which can be quantified via cyclic voltammetry (redox potentials) and DFT calculations. Such properties are critical for optoelectronic applications .
Methodological Notes
- Synthetic Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation of the dimethylaniline group during reactions .
- Environmental Testing: Include pH adjustments in adsorption studies, as the dimethylamino group’s protonation state (pKa ~3.2) affects soil binding .
- Catalytic Design: Pair the compound with transition metals (e.g., Pd, Cu) for C–C bond-forming reactions, leveraging its electron-rich aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
